SSR240612

説明

特性

IUPAC Name |

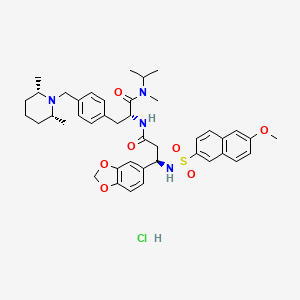

(2R)-2-[[(3R)-3-(1,3-benzodioxol-5-yl)-3-[(6-methoxynaphthalen-2-yl)sulfonylamino]propanoyl]amino]-3-[4-[[(2S,6R)-2,6-dimethylpiperidin-1-yl]methyl]phenyl]-N-methyl-N-propan-2-ylpropanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H52N4O7S.ClH/c1-27(2)45(5)42(48)38(20-30-10-12-31(13-11-30)25-46-28(3)8-7-9-29(46)4)43-41(47)24-37(34-16-19-39-40(23-34)53-26-52-39)44-54(49,50)36-18-15-32-21-35(51-6)17-14-33(32)22-36;/h10-19,21-23,27-29,37-38,44H,7-9,20,24-26H2,1-6H3,(H,43,47);1H/t28-,29+,37-,38-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLHHFOSVBQQNAW-GDYXXZBVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1CC2=CC=C(C=C2)CC(C(=O)N(C)C(C)C)NC(=O)CC(C3=CC4=C(C=C3)OCO4)NS(=O)(=O)C5=CC6=C(C=C5)C=C(C=C6)OC)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@@H](N1CC2=CC=C(C=C2)C[C@H](C(=O)N(C)C(C)C)NC(=O)C[C@H](C3=CC4=C(C=C3)OCO4)NS(=O)(=O)C5=CC6=C(C=C5)C=C(C=C6)OC)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H53ClN4O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047351 |

Source

|

| Record name | SSR 240612 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

793.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

464930-42-5 |

Source

|

| Record name | D-Phenylalaninamide, (3R)-3-(1,3-benzodioxol-5-yl)-N-[(6-methoxy-2-naphthalenyl)sulfonyl]-β-alanyl-4-[[(2R,6S)-2,6-dimethyl-1-piperidinyl]methyl]-N-methyl-N-(1-methylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=464930-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SSR240612 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0464930425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SSR 240612 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SSR-240612 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OY7B59FYJE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SSR240612

For Researchers, Scientists, and Drug Development Professionals

Introduction

SSR240612 is a potent, orally active, and specific non-peptide antagonist of the bradykinin B1 receptor (B1R). This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its pharmacological activity and the signaling pathways it modulates.

Core Mechanism of Action: Bradykinin B1 Receptor Antagonism

The primary mechanism of action of this compound is its high-affinity binding to and inhibition of the bradykinin B1 receptor, a G-protein coupled receptor (GPCR). The B1 receptor and its endogenous ligand, des-Arg⁹-bradykinin, are typically expressed at low levels in healthy tissues but are significantly upregulated in response to inflammation and tissue injury. By blocking the B1 receptor, this compound effectively mitigates the downstream signaling cascades that contribute to pain, inflammation, and other pathophysiological processes.

Signaling Pathway Blockade

Activation of the B1 receptor by its agonist leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This signaling cascade is a key contributor to the sensation of pain and the inflammatory response. This compound competitively binds to the B1 receptor, preventing the agonist from initiating this cascade.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been quantified through various in vitro and in vivo studies. The following table summarizes the key pharmacological parameters.

| Parameter | Species/Cell Line | Receptor | Value | Reference |

| Ki | Human Fibroblast MRC5 | B1 | 0.48 nM | [1] |

| HEK (expressing human B1) | B1 | 0.73 nM | [1] | |

| Guinea Pig Ileum Membranes | B2 | 481 nM | [1] | |

| CHO (expressing human B1) | B2 | 358 nM | [1] | |

| IC50 | Human Fibroblast MRC5 | Inositol Phosphate 1 Formation | 1.9 nM | [1] |

| ID50 | Rat (Glucose-fed) | Tactile Allodynia | 5.5 mg/kg (p.o.) | [2] |

| Rat (Glucose-fed) | Cold Allodynia | 7.1 mg/kg (p.o.) | [2] |

Modulation of Oxidative Stress

Beyond its direct role in nociception and inflammation, the B1 receptor is implicated in the generation of oxidative stress. This compound has been shown to counteract this effect by inhibiting the activation of NADPH oxidase, a key enzyme responsible for producing superoxide anions.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the bradykinin B1 and B2 receptors.

Protocol:

-

Membrane Preparation: Homogenize cells or tissues expressing the target receptor (e.g., HEK cells transfected with human B1 receptor) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Incubation: In a 96-well plate, combine the membrane preparation, a constant concentration of a suitable radioligand (e.g., [³H]-des-Arg¹⁰-kallidin), and a range of concentrations of this compound. Include control wells with no this compound (total binding) and wells with an excess of a non-radiolabeled ligand to determine non-specific binding.

-

Filtration: After incubation to equilibrium, rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Inositol Phosphate Formation Assay

This functional assay measures the ability of this compound to inhibit B1 receptor-mediated signaling.

Protocol:

-

Cell Culture and Labeling: Culture cells expressing the B1 receptor (e.g., human fibroblast MRC5) in a suitable medium. Label the cells by incubating them with myo-[³H]-inositol overnight to incorporate the radioisotope into cellular phosphoinositides.

-

Stimulation: Wash the cells and pre-incubate them with varying concentrations of this compound. Stimulate the cells with a B1 receptor agonist (e.g., des-Arg⁹-bradykinin).

-

Extraction: Terminate the reaction by adding a solution such as cold 10% trichloroacetic acid.

-

Purification: Separate the inositol phosphates from other cellular components using anion-exchange chromatography.

-

Quantification: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.

-

Data Analysis: Plot the amount of [³H]-inositol phosphate produced as a function of the this compound concentration to determine the IC50 value.

In Vivo Model of Inflammatory Pain (Paw Edema)

This experiment assesses the anti-inflammatory and analgesic effects of this compound in a living organism.

Protocol:

-

Animal Acclimatization: Acclimate rodents (e.g., mice or rats) to the testing environment.

-

Drug Administration: Administer this compound orally (p.o.) or intraperitoneally (i.p.) at various doses.

-

Induction of Inflammation: After a predetermined time to allow for drug absorption, inject a pro-inflammatory agent (e.g., des-Arg⁹-BK or formalin) into the plantar surface of the hind paw.

-

Measurement of Edema: Measure the volume of the paw at regular intervals using a plethysmometer.

-

Assessment of Pain Behavior: In the formalin test, record the amount of time the animal spends licking the injected paw.

-

Data Analysis: Compare the paw volume and licking time in the this compound-treated groups to a vehicle-treated control group to determine the dose-dependent inhibitory effect of the compound.

Conclusion

This compound is a highly specific and potent antagonist of the bradykinin B1 receptor. Its mechanism of action involves the direct blockade of B1R-mediated signaling pathways, leading to the inhibition of pain and inflammation. Furthermore, its ability to attenuate oxidative stress through the inhibition of NADPH oxidase activation suggests a broader therapeutic potential in conditions where both inflammation and oxidative damage are contributing factors. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this and similar compounds.

References

SSR240612: A Selective Bradykinin B1 Receptor Antagonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SSR240612 is a potent, orally active, and selective non-peptide antagonist of the bradykinin B1 receptor (B1R). The B1R is a G-protein coupled receptor (GPCR) that is typically expressed at low levels in healthy tissues but is significantly upregulated in response to inflammation and tissue injury. Its activation by the kinin metabolite des-Arg⁹-bradykinin is implicated in chronic pain and inflammation. This makes the B1R a compelling therapeutic target, and this compound represents a key tool for investigating its physiological and pathological roles. This document provides a comprehensive technical overview of this compound, including its binding and functional characteristics, detailed experimental protocols for its characterization, and a summary of its in vivo activity.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its high affinity and selectivity for the bradykinin B1 receptor.

Table 1: In Vitro Receptor Binding Affinity of this compound

| Target | Cell Line/Tissue | Radioligand | Kᵢ (nM) |

| Human Bradykinin B1 Receptor | MRC5 Human Fibroblasts | [³H]Lys(0)-des-Arg(9)-BK | 0.48 |

| Human Bradykinin B1 Receptor | HEK cells expressing human B1R | [³H]Lys(0)-des-Arg(9)-BK | 0.73 |

| Guinea Pig Bradykinin B2 Receptor | Guinea Pig Ileum Membranes | Not Specified | 481 |

| Human Bradykinin B2 Receptor | CHO cells expressing human B2R | Not Specified | 358 |

Data compiled from multiple sources.

Table 2: In Vitro Functional Antagonism of this compound

| Assay | Cell Line | Agonist | IC₅₀ (nM) |

| Inositol Monophosphate (IP1) Formation | MRC5 Human Fibroblasts | Lys(0)-desAr(9)-BK (10 nM) | 1.9 |

Data from MedChemExpress.

Table 3: In Vivo Efficacy of this compound

| Animal Model | Effect | Route of Administration | Effective Dose/ID₅₀ |

| Mouse Paw Edema (des-Arg⁹-BK-induced) | Inhibition of edema | p.o. | 3 and 10 mg/kg |

| Mouse Paw Edema (des-Arg⁹-BK-induced) | Inhibition of edema | i.p. | 0.3 and 1 mg/kg |

| Mouse Ear Edema (Capsaicin-induced) | Reduction of edema | p.o. | 0.3, 3, and 30 mg/kg |

| Rat Intestinal Injury (Splanchnic artery occlusion/reperfusion) | Suppression of tissue destruction and neutrophil accumulation | i.v. | 0.3 mg/kg |

| Rat Thermal Hyperalgesia (UV irradiation-induced) | Inhibition of hyperalgesia | p.o. | 1 and 3 mg/kg |

| Rat Nociceptive Response (Formalin-induced, late phase) | Inhibition of nociception | p.o. | 10 and 30 mg/kg |

| Rat Neuropathic Pain (Sciatic nerve constriction) | Prevention of thermal pain | p.o. | 20 and 30 mg/kg |

| Rat Tactile Allodynia (Glucose-fed model of insulin resistance) | Blockade of allodynia | p.o. | ID₅₀ = 5.5 mg/kg |

| Rat Cold Allodynia (Glucose-fed model of insulin resistance) | Blockade of allodynia | p.o. | ID₅₀ = 7.1 mg/kg |

Data compiled from multiple sources.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the bradykinin B1 receptor signaling pathway and a typical experimental workflow for characterizing an antagonist like this compound.

The Role of the Bradykinin B1 Receptor in Neuropathic Pain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropathic pain, a chronic and debilitating condition arising from damage to the somatosensory nervous system, remains a significant clinical challenge with limited effective treatments. Emerging evidence has implicated the kinin system, particularly the bradykinin B1 receptor (B1R), as a key player in the pathophysiology of this disorder. Unlike its constitutively expressed counterpart, the B2 receptor, the B1R is an inducible receptor, markedly upregulated in response to nerve injury and inflammation. This induction makes it a highly attractive therapeutic target. This technical guide provides a comprehensive overview of the role of B1R in neuropathic pain, detailing its signaling pathways, summarizing key preclinical and clinical evidence, and outlining common experimental protocols used in its investigation.

Introduction to Bradykinin Receptors and Neuropathic Pain

Bradykinin is a pro-inflammatory peptide that exerts its effects through two main G-protein-coupled receptors: the B1 receptor (B1R) and the B2 receptor (B2R).[1] While the B2R is constitutively expressed in various tissues and mediates the acute effects of bradykinin, the B1R is typically absent or expressed at very low levels in healthy tissues.[2][3] Its expression is rapidly induced by tissue injury, inflammatory cytokines (like IL-1β and TNF-α), and bacterial endotoxins.[1][2] This inducible nature positions the B1R as a crucial mediator of chronic inflammatory and neuropathic pain states.[4][5]

Neuropathic pain is characterized by spontaneous pain, allodynia (pain from a normally non-painful stimulus), and hyperalgesia (an exaggerated response to a painful stimulus).[6] The upregulation of B1R in key areas of the pain pathway, including peripheral sensory neurons, the dorsal root ganglia (DRG), and the spinal cord, is a critical event in the transition from acute to chronic pain.[6][7][8]

B1R Signaling Pathway in Nociceptive Sensitization

Activation of the B1R by its agonists, primarily des-Arg⁹-bradykinin (a metabolite of bradykinin), initiates a signaling cascade that leads to the sensitization of nociceptive neurons.[4] This process, known as peripheral sensitization, lowers the activation threshold of neurons, causing them to become hyperexcitable.

The key steps in the B1R signaling pathway are:

-

Gq-Protein Coupling: B1R is coupled to the Gq/11 class of G-proteins.[9] Ligand binding activates Gq, which in turn activates Phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization and PKC Activation: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²+). DAG, along with the increased intracellular Ca²+, activates Protein Kinase C (PKC).[1]

-

Ion Channel Sensitization: Activated PKC phosphorylates and sensitizes key ion channels involved in nociception, most notably the Transient Receptor Potential Vanilloid 1 (TRPV1) and Ankyrin 1 (TRPA1) channels.[10] This sensitization leads to an enhanced response to thermal and chemical stimuli.[3][11]

-

Neuroinflammation: B1R activation also contributes significantly to neuroinflammation. It is expressed on immune cells, microglia, and astrocytes.[12][13] Its activation on these cells promotes the release of pro-inflammatory cytokines such as TNF-α and IL-1β, which further contribute to neuronal hyperexcitability and the maintenance of the chronic pain state.[2][14]

Preclinical and Clinical Evidence

A substantial body of preclinical evidence supports the involvement of B1R in neuropathic pain. However, translation to clinical efficacy has proven challenging.

Quantitative Data from Preclinical Studies

The following tables summarize quantitative findings from key animal model studies.

Table 1: B1R Expression Changes in Neuropathic Pain Models

| Animal Model | Tissue | Method | Time Point | Fold Change/Increase | Reference |

|---|---|---|---|---|---|

| Partial Sciatic Nerve Ligation (Rat) | Dorsal Root Ganglia (DRG) | Autoradiography | 2 and 14 days | Significant increase in binding sites | [7] |

| Partial Sciatic Nerve Ligation (Rat) | Spinal Cord (Dorsal Horn) | Autoradiography | 2 and 14 days | Significant increase in binding sites | [7] |

| Partial Sciatic Nerve Ligation (Mouse) | Ipsilateral Paw, Sciatic Nerve, Spinal Cord | mRNA analysis | Post-ligation | Upregulation of B1R mRNA | [6][8] |

| Streptozotocin (STZ)-induced Diabetes (Rat) | Spinal Cord | Immunohistochemistry | 4 weeks | Increased B1R on microglia, astrocytes, C-fibers | [13] |

| Chronic Constriction Injury (Rat) | DRG | mRNA/Protein analysis | Post-injury | Increased levels of B1R mRNA and protein |[8] |

Table 2: Effects of B1R Antagonists in Neuropathic Pain Models

| Animal Model | Antagonist | Administration | Pain Behavior Assessed | Outcome | Reference |

|---|---|---|---|---|---|

| Partial Sciatic Nerve Ligation (Rat) | LF22-0542 (10 mg/kg, s.c.) | Systemic | Thermal Hyperalgesia | Blocked thermal hyperalgesia | [7] |

| Partial Sciatic Nerve Ligation (Mouse) | des-Arg⁹-[Leu⁸]-bradykinin | Systemic | Mechanical Allodynia | Reduced established allodynia | [6][8] |

| Chronic Post-ischaemia Pain (Mouse) | DALBK | i.p., i.pl., i.t. | Mechanical Allodynia | Mitigated allodynia | [15][16] |

| STZ-induced Diabetes (Rat) | B1R Antagonists | Peripheral | Tactile & Cold Allodynia | Reversed allodynia at 3-6h post-treatment | [17] |

| Chemotherapy-induced (Cisplatin) (Mouse) | DALBK | Systemic | Mechanical Allodynia | Attenuated allodynia |[18] |

Evidence from B1R Knockout Mice

Studies using mice with a genetic deletion of the B1R gene (B1R-/-) provide strong evidence for its role. Following partial sciatic nerve ligation, B1R knockout mice exhibit a significant reduction in the development of both mechanical allodynia and thermal hyperalgesia compared to wild-type mice.[6][8] This indicates that the B1R is essential for the full development of neuropathic pain behaviors after nerve injury.

Human and Clinical Trial Data

Evidence in humans is less extensive but growing. Studies have shown that B1R is expressed in human DRG neurons and that its expression may be higher in donors with a history of chronic pain.[19] Despite the promising preclinical data, clinical translation has been difficult. The BRADiNP study, a Phase 2a clinical trial, evaluated the B1R antagonist fulmetibant in patients with diabetic neuropathic pain. The study did not demonstrate a meaningful therapeutic benefit compared to placebo, highlighting the significant challenge of translating findings from rodent models to human patients.[20]

Key Experimental Protocols

Investigating the role of B1R in neuropathic pain involves a combination of surgical animal models, behavioral testing, and molecular analysis.

Animal Models of Neuropathic Pain

-

Chronic Constriction Injury (CCI): This model involves exposing the common sciatic nerve in rats or mice and placing 3-4 loose chromic gut ligatures around it.[21][22] The resulting loose constriction causes inflammation and nerve damage, leading to robust pain behaviors.

-

Spared Nerve Injury (SNI): In this model, the sciatic nerve is exposed at its trifurcation. Two of the three terminal branches, the tibial and common peroneal nerves, are ligated and transected, leaving the sural nerve intact.[21][23] This results in a very consistent and long-lasting pain state in the territory of the spared sural nerve.

-

Partial Sciatic Nerve Ligation (PSNL): This model involves tightly ligating the dorsal one-third to one-half of the sciatic nerve, leaving the rest of the nerve uninjured.[6][23]

-

Diabetic Neuropathy: Commonly induced by a single intraperitoneal injection of streptozotocin (STZ), which destroys pancreatic β-cells, leading to hyperglycemia and the development of painful neuropathy over several weeks.[13][22]

-

Chemotherapy-Induced Peripheral Neuropathy (CIPN): This model involves the systemic administration of neurotoxic chemotherapeutic agents, such as paclitaxel, cisplatin, or vincristine, which cause damage to peripheral nerves.[18][21][24]

Behavioral Assays for Pain Assessment

-

Mechanical Allodynia (von Frey Test): The animal is placed on an elevated mesh platform. Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw. The 50% paw withdrawal threshold is determined using methods like the up-down method, providing a measure of sensitivity to mechanical stimuli.[25][26]

-

Thermal Hyperalgesia (Hargreaves' Test): The animal is placed in a chamber with a glass floor. A radiant heat source is focused on the plantar surface of the hind paw, and the latency to paw withdrawal is measured.[23][25] A shorter latency indicates thermal hyperalgesia.

-

Cold Allodynia (Acetone Test): A drop of acetone is applied to the plantar surface of the hind paw. The cooling sensation caused by evaporation can be noxious in neuropathic animals. The frequency or duration of paw lifting, shaking, or licking in response is quantified.[23][25]

Molecular and Cellular Methodologies

-

Quantitative Real-Time PCR (qRT-PCR): Used to quantify the expression levels of B1R mRNA in dissected tissues (e.g., DRG, spinal cord). This is crucial for demonstrating the upregulation of the B1R gene following nerve injury.[6]

-

Immunohistochemistry (IHC) / Immunofluorescence (IF): These techniques use antibodies to visualize the location and expression of B1R protein within tissue sections. Confocal microscopy can be used to determine the specific cell types (e.g., neurons, microglia, astrocytes) expressing the receptor.[13][27]

-

Western Blotting: Allows for the quantification of total B1R protein levels in a tissue homogenate, complementing IHC/IF data.

-

Autoradiography: Involves using a radiolabeled B1R ligand to quantify the density of B1R binding sites in tissue sections, providing a functional measure of receptor presence.[7]

-

Patch-Clamp Electrophysiology: This technique is applied to isolated DRG neurons in culture. It allows for the direct measurement of ion channel currents and neuronal firing properties, enabling researchers to study how B1R activation by agonists directly alters neuronal excitability.[9][19]

Conclusion and Future Directions

The bradykinin B1 receptor plays a well-documented and critical role in the pathogenesis of neuropathic pain in preclinical models. Its inducible nature makes it a compelling target for therapeutic intervention, as a B1R antagonist would theoretically have minimal effects on normal physiological processes. The signaling pathway, involving Gq, PLC, and PKC, leads to the sensitization of key nociceptive ion channels and promotes a state of neuroinflammation, both of which are hallmarks of chronic pain.

Despite the wealth of positive preclinical data, the failure to translate these findings into clinical success, as seen with fulmetibant, underscores the complexities of neuropathic pain and the inherent challenges of the drug development process. Future research must focus on several key areas:

-

Understanding Species Differences: Investigating potential differences in B1R pharmacology and signaling between rodents and humans.

-

Targeting Specific Etiologies: Exploring whether B1R antagonists are more effective for specific types of neuropathic pain (e.g., post-traumatic vs. metabolic).

-

Biomarker Development: Identifying biomarkers that could predict which patients are most likely to respond to B1R-targeted therapies.

-

Novel Antagonists: Developing new classes of B1R antagonists with improved pharmacokinetic and pharmacodynamic profiles.

By addressing these challenges, the B1R may yet fulfill its promise as a valuable target for the development of novel, non-opioid analgesics for the treatment of neuropathic pain.

References

- 1. Kinin B1 receptors: key G-protein-coupled receptors and their role in inflammatory and painful processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of bradykinin receptor B1 protects mice from focal brain injury by reducing blood–brain barrier leakage and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional bradykinin B1 receptors are expressed in nociceptive neurones and are upregulated by the neurotrophin GDNF - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The bradykinin B1 receptor antagonist BI113823 reverses inflammatory hyperalgesia by desensitization of peripheral and spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reduced nerve injury-induced neuropathic pain in kinin B1 receptor knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of kinin B1 and B2 receptors in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reduced Nerve Injury-Induced Neuropathic Pain in Kinin B1 Receptor Knock-Out Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bradykinin receptor expression and bradykinin-mediated sensitization of human sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Depolarizing Effectors of Bradykinin Signaling in Nociceptor Excitation in Pain Perception - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Kinin B1 receptor: A target for neuroinflammation in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cellular localization of kinin B1 receptor in the spinal cord of streptozotocin-diabetic rats with a fluorescent [Nα-Bodipy]-des-Arg9-bradykinin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Involvement of the Bradykinin B1 Receptor in Microglial Activation: In Vitro and In Vivo Studies [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Bradykinin Receptors Play a Critical Role in the Chronic Post-ischaemia Pain Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Bradykinin receptor expression and bradykinin-mediated sensitization of human sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The bradykinin-1 receptor antagonist fulmetibant in patients with diabetic neuropathic pain: the randomized, crossover, placebo-controlled, double-blind, phase 2a BRADiNP study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Peripheral Neuropathic Pain: From Experimental Models to Potential Therapeutic Targets in Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. criver.com [criver.com]

- 24. scielo.br [scielo.br]

- 25. Methods for Evaluating Sensory, Affective and Cognitive Disorders in Neuropathic Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Voluntary and evoked behavioral correlates in neuropathic pain states under different social housing conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Bradykinin‐bradykinin receptor (B1R) signalling is involved in the blood–brain barrier disruption in moyamoya disease - PMC [pmc.ncbi.nlm.nih.gov]

SSR240612: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and pharmacological profile of SSR240612, a potent and selective non-peptide antagonist of the bradykinin B1 receptor. All quantitative data is presented in structured tables for ease of comparison, and detailed methodologies for key experiments are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

Chemical Structure and Physicochemical Properties

This compound is a complex synthetic molecule with the IUPAC name (2R)-2-[((3R)-3-(1,3-benzodioxol-5-yl)-3-[[(6-methoxy-2-naphthyl)sulfonyl]amino]propanoyl)amino]-3-(4-[[(2R,6S)-2,6-dimethylpiperidinyl]methyl]phenyl)-N-isopropyl-N-methylpropanamide hydrochloride[1].

Chemical Structure:

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C42H53ClN4O7S | [2] |

| Molecular Weight | 793.41 g/mol | [3] |

| CAS Number | 464930-42-5 | [3] |

| SMILES | O=S(N--INVALID-LINK--CC(N--INVALID-LINK--CC3=CC=C(CN([C@@H]4C)--INVALID-LINK--C)C=C3)=O)(C5=CC(C=CC(OC)=C6)=C6C=C5)=O.Cl[H] | [3] |

| Solubility | DMSO: 100 mg/mL (126.04 mM) (Sonication recommended); H2O: Insoluble | [4] |

| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline: 4 mg/mL (5.04 mM) (Sonication recommended) | [4] |

Pharmacological Properties

This compound is a potent and orally active specific non-peptide antagonist of the bradykinin B1 receptor.[3] It exhibits high selectivity for the B1 receptor over the B2 receptor.

Receptor Binding Affinity and Functional Activity:

| Parameter | Species/Cell Line | Value | Reference |

| Ki (B1 Receptor) | Human Fibroblast MRC5 | 0.48 nM | [1][3] |

| HEK cells expressing human B1 receptors | 0.73 nM | [1][3] | |

| Ki (B2 Receptor) | Guinea Pig Ileum Membranes | 481 nM | [1][3] |

| CHO cells expressing human B2 receptor | 358 nM | [1][3] | |

| IC50 (Inositol Phosphate 1 Formation) | Human Fibroblast MRC5 | 1.9 nM | [1][3] |

In Vivo Efficacy:

| Model | Species | Effect of this compound | Doses | Reference |

| des-Arg9-BK-induced paw edema | Mice | Inhibition of edema | 3 and 10 mg/kg p.o.; 0.3 and 1 mg/kg i.p. | [1] |

| Capsaicin-induced ear edema | Mice | Reduction of edema | 0.3, 3, and 30 mg/kg p.o. | [1] |

| Splanchnic artery occlusion/reperfusion | Rat | Suppression of tissue destruction and neutrophil accumulation | 0.3 mg/kg i.v. | [1] |

| Thermal hyperalgesia (UV irradiation) | Rat | Inhibition of hyperalgesia | 1 and 3 mg/kg p.o. | [1] |

| Nociceptive response to formalin (late phase) | Rat | Inhibition of nociceptive response | 10 and 30 mg/kg p.o. | [1] |

| Neuropathic thermal pain (sciatic nerve constriction) | Rat | Prevention of neuropathic pain | 20 and 30 mg/kg p.o. | [1] |

| Tactile and cold allodynia (glucose-fed rats) | Rat | Blockade of allodynia (ID50 = 5.5 and 7.1 mg/kg, respectively) | 0.3-30 mg/kg p.o. | [2][5] |

Signaling Pathway

This compound acts as an antagonist at the bradykinin B1 receptor, which is a G-protein coupled receptor (GPCR). The binding of agonists, such as des-Arg9-bradykinin, to the B1 receptor typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium. This compound blocks this signaling cascade by preventing the initial binding of the agonist to the B1 receptor.

Experimental Protocols

Capsaicin-Induced Ear Edema in Mice

This model is used to assess the anti-inflammatory and analgesic properties of a compound in a model of neurogenic inflammation.

Methodology:

-

Male CFLP strain mice are used.

-

A solution of capsaicin (e.g., 40 µg in 10 µL) is topically applied to one ear of each mouse to induce edema.[6][7]

-

This compound is administered orally (p.o.) at doses of 0.3, 3, and 30 mg/kg prior to capsaicin application.[1]

-

The extent of ear edema is quantified at various time points (e.g., maximal at 30-60 minutes) by measuring the weight of a punch biopsy of the ear (oedema-disk gravimetric technique).[6][7][8]

-

The percentage inhibition of edema in the treated groups is calculated relative to the vehicle-treated control group.

Splanchnic Artery Occlusion/Reperfusion in Rats

This model is employed to evaluate the protective effects of a compound against ischemia-reperfusion injury in the intestine.

Methodology:

-

A laparotomy is performed to expose the splanchnic arteries (celiac, superior mesenteric, and inferior mesenteric arteries).

-

The arteries are occluded for a defined period (e.g., 30-40 minutes) to induce ischemia.[9][10]

-

The occlusion is then released to allow for reperfusion (e.g., for 120 minutes).[9]

-

This compound (0.3 mg/kg) or vehicle is administered intravenously (i.v.).[1]

-

At the end of the reperfusion period, intestinal tissue samples are collected for histological analysis to assess tissue destruction and for myeloperoxidase (MPO) activity assays to quantify neutrophil accumulation.

Logical Relationships in Preclinical Development

The preclinical evaluation of a compound like this compound typically follows a logical progression from in vitro characterization to in vivo efficacy and safety assessment.

References

- 1. This compound [(2R)-2-[((3R)-3-(1,3-benzodioxol-5-yl)-3-[[(6-methoxy-2-naphthyl)sulfonyl]amino]propanoyl)amino]-3-(4-[[2R,6S)-2,6-dimethylpiperidinyl]methyl]phenyl)-N-isopropyl-N-methylpropanamide hydrochloride], a new nonpeptide antagonist of the bradykinin B1 receptor: biochemical and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The kinin B1 receptor antagonist this compound reverses tactile and cold allodynia in an experimental rat model of insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Bradykinin Receptor | TargetMol [targetmol.com]

- 5. The kinin B1 receptor antagonist this compound reverses tactile and cold allodynia in an experimental rat model of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Capsaicin-induced mouse ear edema and its management] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and inhibition of mouse ear oedema induced with capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Profile of capsaicin-induced mouse ear oedema as neurogenic inflammatory model: comparison with arachidonic acid-induced ear oedema - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Systemic evaluation on ischemia and reperfusion injury of splanchnic organs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdnsciencepub.com [cdnsciencepub.com]

Downstream Effects of B1 Receptor Blockade with SSR240612: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bradykinin B1 receptor, a G-protein coupled receptor, is a key player in pathological processes such as inflammation and chronic pain.[1] Unlike the constitutively expressed B2 receptor, the B1 receptor is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury, inflammation, and pro-inflammatory cytokines.[2] This inducible nature makes the B1 receptor an attractive therapeutic target, as its blockade offers the potential for targeted intervention in disease states with minimal impact on normal physiological processes. SSR240612 is a potent and selective, orally active non-peptide antagonist of the B1 receptor.[3][4] This technical guide provides an in-depth overview of the downstream effects of B1 receptor blockade using this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Mechanism of Action

This compound exerts its effects by competitively inhibiting the binding of B1 receptor agonists, such as des-Arg9-bradykinin, to the B1 receptor.[1] This blockade prevents the activation of downstream signaling cascades that contribute to inflammation and pain. The B1 receptor is coupled to G proteins, and its activation typically leads to the stimulation of phospholipase C, resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C, respectively, leading to a variety of cellular responses, including the production of pro-inflammatory mediators and neuronal sensitization.[5]

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key data on its receptor binding affinity and its pharmacological effects in models of pain and inflammation.

Table 1: Receptor Binding Affinity and In Vitro Activity of this compound

| Target | Cell Line/Tissue | Parameter | Value | Reference |

| Human B1 Receptor | MRC5 human fibroblasts | Ki | 0.48 nM | [3][4] |

| Human B1 Receptor | HEK cells expressing human B1 receptor | Ki | 0.73 nM | [3][4] |

| Human B2 Receptor | CHO cells expressing human B1 receptor | Ki | 358 nM | [3][4] |

| Guinea Pig B2 Receptor | Guinea pig ileum membranes | Ki | 481 nM | [3][4] |

| Inositol Phosphate 1 Formation | MRC5 human fibroblasts | IC50 | 1.9 nM | [3] |

Table 2: In Vivo Efficacy of this compound in a Rat Model of Insulin Resistance-Induced Allodynia

| Allodynia Type | Administration Route | Dose | Effect | Time Point | Reference |

| Tactile Allodynia | Oral | ID50 = 5.5 mg/kg | Blockade | 3 hours | [2][6] |

| Cold Allodynia | Oral | ID50 = 7.1 mg/kg | Blockade | 3 hours | [2][6] |

Table 3: Effect of this compound on Edema in Mice

| Edema Model | Administration Route | Dose | Effect | Reference |

| des-Arg9-BK-induced paw edema | Oral | 10 mg/kg | Significant blockade | [3] |

| des-Arg9-BK-induced paw edema | Intraperitoneal | 0.3, 1 mg/kg | Significant blockade | [3] |

| Capsaicin-induced ear edema | Oral | 0.3, 3, 30 mg/kg | Potent reduction | [3] |

Downstream Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by B1 receptor blockade with this compound and a typical experimental workflow for its evaluation.

Caption: B1 Receptor Signaling Pathway and this compound Blockade.

Caption: General Experimental Workflow for Evaluating this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature, providing a framework for reproducing and building upon these findings.

Protocol 1: Evaluation of this compound on Allodynia in an Insulin-Resistant Rat Model

Objective: To determine the effect of orally administered this compound on tactile and cold allodynia in rats with diet-induced insulin resistance.

Materials:

-

Male Sprague-Dawley rats

-

10% D-glucose drinking water

-

This compound (Sanofi-Aventis R&D)

-

Vehicle solution: 0.5% dimethylsulfoxide (DMSO), 5% ethanol, 5% Tween-80 in distilled water

-

Von Frey filaments for tactile allodynia testing

-

Acetone for cold allodynia testing

Procedure:

-

Induction of Insulin Resistance: Rats are fed a diet including 10% D-glucose in their drinking water for 12 weeks to induce a state of insulin resistance.[2][6]

-

Baseline Sensory Testing: Prior to drug administration, baseline paw-withdrawal thresholds to tactile stimulation (von Frey filaments) and paw-withdrawal latency to cold stimulation (acetone test) are measured on three separate days to establish a stable baseline.

-

Drug Preparation and Administration: this compound is dissolved in the vehicle solution.[2] The drug is administered orally by gavage at doses of 0.3, 3.0, 10, and 30 mg/kg.[2] A control group receives the vehicle alone. The experimenter is blinded to the treatment administered to each rat.[2]

-

Post-Treatment Sensory Testing: Tactile and cold allodynia are assessed at 1, 3, 6, 24, and 48 hours post-administration of this compound or vehicle.[2]

-

Data Analysis: The paw-withdrawal threshold (in grams) for tactile allodynia and the paw-withdrawal duration (in seconds) for cold allodynia are recorded. The 50% inhibitory dose (ID50) is calculated to determine the potency of this compound.

Protocol 2: Assessment of this compound on Pancreatic Function and Oxidative Stress

Objective: To investigate whether the anti-allodynic effects of this compound are due to a direct effect on B1 receptors or an indirect effect on glucose metabolism or oxidative stress.

Materials:

-

Insulin-resistant rats (as described in Protocol 1)

-

This compound (10 mg/kg)

-

Vehicle solution

-

Equipment for blood collection and CO2 asphyxia

-

Assay kits for plasma glucose and insulin measurement

-

Equipment for measuring aortic superoxide anion production (e.g., lucigenin-enhanced chemiluminescence)

Procedure:

-

Treatment: A cohort of insulin-resistant rats is fasted overnight and then administered a single oral dose of this compound (10 mg/kg) or vehicle.[2]

-

Sample Collection: Six hours post-administration, the rats are euthanized by CO2 asphyxia.[2] Blood is collected for the measurement of plasma glucose and insulin. The thoracic aorta is excised for the determination of superoxide anion production.[2]

-

Biochemical Analysis:

-

Data Comparison: The results from the this compound-treated group are compared to those from the vehicle-treated glucose-fed rats and an age-matched control group of rats on a normal diet.[2]

Protocol 3: In Vivo Model of des-Arg9-BK-Induced Paw Edema in Mice

Objective: To evaluate the anti-inflammatory effect of this compound on paw edema induced by a B1 receptor agonist.

Materials:

-

Male albino mice

-

Interleukin-1β (IL-1β)

-

des-Arg9-bradykinin (des-Arg9-BK)

-

This compound

-

Vehicle solution: 5% (v/v) ethanol and 5% (v/v) Tween 80 in water

-

Phosphate-buffered saline (PBS)/0.1% BSA

-

Plethysmometer or similar device for measuring paw volume

Procedure:

-

Sensitization: Mice receive a 20 µL intraplantar injection of 5 µg of IL-1β in PBS/0.1% BSA into the right hind paw to induce B1 receptor expression.[3][7]

-

Treatment:

-

Oral administration: this compound (1, 3, and 10 mg/kg) or vehicle is administered by oral gavage 1 hour before the des-Arg9-BK injection.[3][7]

-

Intraperitoneal administration: this compound (0.1, 0.3, and 1 mg/kg) or vehicle is administered by intraperitoneal injection 40 minutes before the des-Arg9-BK injection.[3][7]

-

-

Induction of Edema: Forty minutes after the IL-1β injection, mice receive a 20 µL intraplantar injection of des-Arg9-BK (10 µ g/paw ) in water into the same paw.[3][7]

-

Measurement of Edema: Paw volume is measured at various time points after the des-Arg9-BK injection using a plethysmometer.

-

Data Analysis: The increase in paw volume is calculated and compared between the this compound-treated groups and the vehicle-treated control group.

Conclusion

This compound is a highly potent and selective B1 receptor antagonist with demonstrated efficacy in preclinical models of pain and inflammation. The data presented in this guide highlight its ability to reverse allodynia in a model of diabetic neuropathy and to reduce edema in response to B1 receptor activation.[2][3][6] The detailed experimental protocols provide a foundation for further investigation into the therapeutic potential of B1 receptor blockade. The visualization of the B1 receptor signaling pathway clarifies the mechanism by which this compound exerts its downstream effects. For drug development professionals, the specific and inducible nature of the B1 receptor, combined with the oral bioavailability and potency of antagonists like this compound, presents a promising avenue for the development of targeted therapies for a range of inflammatory and neuropathic pain conditions. Further research is warranted to fully elucidate the broader downstream effects of B1 receptor blockade and to translate these preclinical findings into clinical applications.

References

- 1. Kinin B1 receptors: key G-protein-coupled receptors and their role in inflammatory and painful processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The kinin B1 receptor antagonist this compound reverses tactile and cold allodynia in an experimental rat model of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The kinin system - bradykinin: biological effects and clinical implications. Multiple role of the kinin system - bradykinin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The kinin B1 receptor antagonist this compound reverses tactile and cold allodynia in an experimental rat model of insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | Bradykinin Receptor | TargetMol [targetmol.com]

SSR240612: A Technical Guide for the Study of Inflammatory Pain Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory pain is a complex physiological response to tissue injury, infection, or chronic disease, characterized by hypersensitivity to both noxious and innocuous stimuli. A key mediator in the inflammatory cascade and the generation of pain is the bradykinin B1 receptor (B1R), a G-protein coupled receptor that is upregulated in response to inflammatory insults. SSR240612 is a potent and selective non-peptide antagonist of the B1R, making it a valuable pharmacological tool for investigating the role of this receptor in various inflammatory pain states. This technical guide provides an in-depth overview of the use of this compound in preclinical inflammatory pain models, including detailed experimental protocols, quantitative data, and a summary of its mechanism of action.

Mechanism of Action: Targeting the Bradykinin B1 Receptor Signaling Pathway

This compound exerts its analgesic and anti-inflammatory effects by specifically blocking the bradykinin B1 receptor.[1] Under normal physiological conditions, the expression of B1R is low. However, following tissue injury or inflammation, pro-inflammatory cytokines and other mediators trigger a significant upregulation of B1R on various cell types, including sensory neurons.[2] The endogenous ligands for B1R, such as des-Arg9-bradykinin, are generated during inflammation and bind to the receptor, initiating a cascade of intracellular signaling events that contribute to neuronal sensitization and pain.[3]

Activation of the B1R, a Gq-protein coupled receptor, leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling pathways can modulate the activity of various downstream effectors, including mitogen-activated protein kinases (MAPK) such as ERK1/2 and p38.[4] This signaling cascade ultimately leads to the sensitization of nociceptors, resulting in heightened pain perception. This compound, by acting as a competitive antagonist at the B1R, prevents the binding of its ligands and thereby inhibits these downstream signaling events, leading to a reduction in inflammatory pain.

Caption: Bradykinin B1 Receptor Signaling Pathway in Inflammatory Pain.

Efficacy of this compound in Preclinical Inflammatory Pain Models

This compound has demonstrated significant efficacy in various animal models of inflammatory pain. The following tables summarize the quantitative data from key studies and provide detailed experimental protocols.

Table 1: Efficacy of this compound in a Rat Model of Insulin Resistance-Induced Allodynia

| Endpoint | This compound Dose (mg/kg, p.o.) | ID50 (95% CI) | Animal Model | Reference |

| Tactile Allodynia | 0.3 - 30 | 5.5 (4.0 - 7.6) mg/kg | Glucose-fed Sprague-Dawley rats | [2][5] |

| Cold Allodynia | 0.3 - 30 | 7.1 (5.9 - 8.4) mg/kg | Glucose-fed Sprague-Dawley rats | [2][5] |

Experimental Protocol: Insulin Resistance-Induced Allodynia in Rats [2][5]

-

Animal Model: Male Sprague-Dawley rats.

-

Induction of Insulin Resistance: Rats are provided with a 10% D-glucose solution as their sole drinking fluid for 12 weeks to induce a state of insulin resistance, which is associated with the development of sensory abnormalities like allodynia.

-

Drug Administration: this compound is suspended in a vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally (p.o.) by gavage at doses ranging from 0.3 to 30 mg/kg.

-

Behavioral Testing:

-

Tactile Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold (in grams) is determined by applying filaments of increasing stiffness to the plantar surface of the hind paw.

-

Cold Allodynia: Measured by applying a drop of acetone to the plantar surface of the hind paw and recording the duration of paw lifting or licking.

-

-

Data Analysis: The dose required to produce a 50% reversal of allodynia (ID50) is calculated from the dose-response curve.

Table 2: Efficacy of this compound in the Mouse Formalin Test

| Phase | This compound Dose (mg/kg) | Effect | Animal Model | Reference |

| Late Phase (15-30 min) | 10 and 30 | Dose-dependent reduction in paw licking duration | Mice | [6] |

Experimental Protocol: Formalin-Induced Inflammatory Pain in Mice [6][7][8][9]

-

Animal Model: Male mice (e.g., Swiss-Webster).

-

Induction of Pain: A dilute solution of formalin (e.g., 1-5% in saline, 20 µl) is injected into the plantar surface of the right hind paw.

-

Drug Administration: this compound is administered prior to the formalin injection, typically via oral (p.o.) or intraperitoneal (i.p.) routes.

-

Behavioral Observation: The amount of time the animal spends licking the injected paw is recorded in two distinct phases: the early phase (0-5 minutes post-injection), which represents acute nociceptive pain, and the late phase (15-30 minutes post-injection), which is associated with inflammatory pain.[7][8]

-

Data Analysis: The total time spent licking the paw in each phase is quantified and compared between vehicle-treated and this compound-treated groups.

References

- 1. Targeting the bradykinin B1 receptor to reduce pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The kinin B1 receptor antagonist this compound reverses tactile and cold allodynia in an experimental rat model of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Depolarizing Effectors of Bradykinin Signaling in Nociceptor Excitation in Pain Perception - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The kinin B1 receptor antagonist this compound reverses tactile and cold allodynia in an experimental rat model of insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The formalin test in mice: effect of formalin concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Pathways Modulated by SSR240612: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SSR240612 is a potent and selective non-peptide antagonist of the bradykinin B1 receptor (B1R), a G-protein coupled receptor (GPCR) that is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury and inflammation. The activation of B1R by its endogenous ligand, des-Arg⁹-bradykinin, is implicated in various pathological processes, including chronic pain and inflammation. This document provides a comprehensive overview of the cellular signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Antagonism of the Bradykinin B1 Receptor

This compound exerts its primary pharmacological effect by competitively binding to the bradykinin B1 receptor, thereby preventing the binding of its agonist, des-Arg⁹-bradykinin, and inhibiting the subsequent downstream signaling cascade.

Quantitative Data: Binding Affinity and Functional Inhibition

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

| Parameter | Receptor | Cell Line/Tissue | Value | Reference |

| Ki (nM) | Human B1 | MRC5 Human Fibroblasts | 0.48 | [1] |

| Ki (nM) | Human B1 | HEK cells expressing human B1 receptors | 0.73 | [1] |

| Ki (nM) | Guinea Pig B2 | Guinea Pig Ileum Membranes | 481 | [1] |

| Ki (nM) | Human B2 | CHO cells expressing human B1 receptors | 358 | [1] |

| IC50 (nM) | Human B1 | MRC5 Human Fibroblasts | 1.9 (Inhibition of inositol phosphate 1 formation) | [1] |

Table 1: In Vitro Affinity and Potency of this compound

| Animal Model | Condition | Route of Administration | Effective Dose | Effect | Reference |

| Mice | des-Arg⁹-BK-induced paw edema | p.o. | 10 mg/kg | Blockade of edema | [1] |

| Mice | des-Arg⁹-BK-induced paw edema | i.p. | 0.3, 1 mg/kg | Blockade of edema | [1] |

| Mice | Formalin-induced inflammation (late phase) | Not specified | 10, 30 mg/kg | Dose-dependent reduction in paw licking duration | [1] |

| Rats | Glucose-fed (insulin resistance) | p.o. | ID50 = 5.5 mg/kg | Reversal of tactile allodynia | [2] |

| Rats | Glucose-fed (insulin resistance) | p.o. | ID50 = 7.1 mg/kg | Reversal of cold allodynia | [2] |

Table 2: In Vivo Efficacy of this compound

Primary Signaling Pathway Modulated by this compound

The canonical signaling pathway initiated by the activation of the B1 receptor, and consequently inhibited by this compound, is the Phospholipase C (PLC) pathway.

-

Receptor Activation: The agonist des-Arg⁹-bradykinin binds to the B1 receptor.

-

G-Protein Coupling: The activated B1 receptor couples to the Gq/11 family of G-proteins.

-

Phospholipase C (PLC) Activation: The α-subunit of the Gq/11 protein activates PLC.

-

PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: The increased intracellular Ca²⁺ and DAG collectively activate Protein Kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.

By blocking the initial step of agonist binding, this compound effectively abrogates this entire cascade, preventing the generation of inositol phosphates and the subsequent rise in intracellular calcium.

Potential Modulation of Downstream Signaling Cascades

While the direct effect of this compound is on the PLC/IP3 pathway, the broader signaling network of bradykinin receptors suggests potential indirect modulation of other key cellular pathways, namely the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathways. Bradykinin receptor activation has been shown to transactivate receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), which can then initiate these downstream cascades. Although direct evidence for this compound's effect on these pathways is limited, studies on other B1R antagonists suggest a potential for modulation.

MAPK/ERK Pathway

The MAPK/ERK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Activation of bradykinin receptors can lead to the phosphorylation and activation of ERK1/2. By blocking the B1 receptor, this compound may prevent the initiation of this cascade.

PI3K/Akt Pathway

The PI3K/Akt pathway is another critical signaling route that regulates cell survival, growth, and metabolism. Some studies on other B1R antagonists have shown an effect on Akt phosphorylation. Therefore, it is plausible that this compound could also influence the activity of this pathway.

Experimental Protocols

Radioligand Binding Assay for Bradykinin B1 Receptor

Objective: To determine the binding affinity (Ki) of this compound for the bradykinin B1 receptor.

Materials:

-

Membrane preparations from cells expressing the human bradykinin B1 receptor (e.g., HEK293-B1R cells).

-

Radioligand: [³H]-Lys-des-Arg⁹-bradykinin.

-

This compound at various concentrations.

-

Non-specific binding control: A high concentration of a non-labeled B1 receptor agonist (e.g., 1 µM des-Arg⁹-bradykinin).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).

-

96-well filter plates (e.g., GF/C filters).

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

In a 96-well plate, add binding buffer, the cell membrane preparation, and either buffer (for total binding), non-specific binding control, or varying concentrations of this compound.

-

Add the radioligand ([³H]-Lys-des-Arg⁹-bradykinin) to all wells at a concentration close to its Kd.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

Inositol Phosphate Accumulation Assay (HTRF)

Objective: To measure the functional inhibitory activity (IC50) of this compound on B1 receptor-mediated inositol phosphate production.

Materials:

-

Cells expressing the human bradykinin B1 receptor (e.g., MRC5 or HEK293-B1R cells).

-

B1 receptor agonist: des-Arg⁹-bradykinin.

-

This compound at various concentrations.

-

Assay buffer containing LiCl (to inhibit inositol monophosphate degradation).

-

HTRF (Homogeneous Time-Resolved Fluorescence) IP-One assay kit (containing IP1-d2 conjugate and anti-IP1 cryptate).

-

384-well white microplates.

-

HTRF-compatible plate reader.

Procedure:

-

Seed the cells into a 384-well plate and allow them to attach overnight.

-

Replace the culture medium with the assay buffer containing LiCl and varying concentrations of this compound.

-

Incubate for a pre-determined time (e.g., 30 minutes) at 37°C.

-

Add the B1 receptor agonist (des-Arg⁹-bradykinin) at a concentration that elicits a submaximal response (e.g., EC80).

-

Incubate for a specified time (e.g., 60 minutes) at 37°C to allow for inositol phosphate accumulation.

-

Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate).

-

Incubate at room temperature for 1 hour to allow for the immunoassay to reach equilibrium.

-

Read the plate on an HTRF-compatible reader (excitation at 320-340 nm, emission at 620 nm and 665 nm).

-

Calculate the HTRF ratio (665nm/620nm) and plot the concentration-response curve to determine the IC50 value of this compound.

In Vivo Assessment of Tactile Allodynia in Rats (von Frey Test)

Objective: To evaluate the in vivo efficacy of this compound in a rat model of neuropathic pain.

Materials:

-

Sprague-Dawley rats with induced tactile allodynia (e.g., chronically glucose-fed rats for a model of diabetic neuropathy).

-

This compound formulated for oral gavage.[2]

-

A set of calibrated von Frey filaments of varying stiffness.

-

Testing apparatus with a wire mesh floor allowing access to the plantar surface of the rat's hind paws.

Procedure:

-

Acclimatization: Acclimate the rats to the testing environment and apparatus for several days before the experiment to minimize stress-related responses.

-

Baseline Measurement: Determine the baseline paw withdrawal threshold for each rat by applying the von Frey filaments to the plantar surface of the hind paw with increasing force until a withdrawal response is elicited. The 50% withdrawal threshold can be calculated using the up-down method.

-

Drug Administration: Administer this compound or vehicle orally by gavage at various doses (e.g., 0.3, 3, 10, 30 mg/kg).[2]

-

Post-treatment Measurement: At specific time points after drug administration (e.g., 1, 3, 6, 24, and 48 hours), re-assess the paw withdrawal threshold for each rat using the von Frey filaments as in the baseline measurement.[2]

-

Data Analysis: Compare the post-treatment paw withdrawal thresholds to the baseline values and the vehicle-treated group. A significant increase in the withdrawal threshold indicates an anti-allodynic effect. Calculate the ID50, the dose required to produce a 50% reversal of allodynia.

Conclusion

This compound is a highly potent and selective antagonist of the bradykinin B1 receptor. Its primary mechanism of action involves the inhibition of the Gq/11-PLC-IP3-Ca²⁺ signaling pathway. While direct evidence is still emerging, the intricate network of GPCR signaling suggests that this compound may also indirectly modulate the MAPK/ERK and PI3K/Akt pathways, which are critical in cell proliferation, survival, and inflammation. The provided experimental protocols offer a robust framework for the further investigation and characterization of this compound and other B1 receptor antagonists in both in vitro and in vivo settings. This comprehensive understanding of the cellular pathways modulated by this compound is crucial for its continued development as a potential therapeutic agent for chronic pain and inflammatory conditions.

References

The Inducible Nature of the Bradykinin B1 Receptor: A Technical Guide

Executive Summary

The bradykinin B1 receptor (B1R) is a G protein-coupled receptor (GPCR) that is virtually absent in healthy tissues but is rapidly synthesized de novo in response to tissue injury and inflammation.[1][2] This inducible characteristic distinguishes it from the constitutively expressed B2 receptor (B2R) and positions B1R as a key mediator in chronic inflammatory states and persistent pain.[3][4] Pro-inflammatory stimuli, such as bacterial lipopolysaccharide (LPS) and cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), are potent inducers of B1R expression.[5][6][7] This upregulation is primarily controlled at the transcriptional level, involving the activation of transcription factors like NF-κB.[5][8] Once expressed, B1R is activated by des-Arg-kinins, metabolites of the primary kinins, bradykinin and kallidin.[5][9] Its signaling through the Gαq/11 pathway leads to sustained pro-inflammatory and nociceptive effects, in part because the receptor fails to internalize or desensitize effectively after agonist binding.[10][11] This unique profile makes the B1R an attractive therapeutic target for a range of inflammatory diseases and chronic pain conditions.[12] This document provides an in-depth overview of the molecular mechanisms governing B1R induction, its signaling pathways, quantitative functional data, and the experimental protocols used for its study.

Introduction: The Two Faces of the Kinin System

The kallikrein-kinin system plays a critical role in various physiological and pathological processes, including inflammation, blood pressure regulation, and pain.[3] Its effects are mediated by two distinct GPCRs: the B1 and B2 receptors.[5] The B2 receptor is constitutively expressed in a wide variety of tissues and is activated by intact kinins (bradykinin and kallidin), mediating acute inflammatory responses like vasodilation and pain.[3]

In stark contrast, the B1 receptor is typically not expressed or is present at very low levels in normal physiology.[13] Its expression is dramatically upregulated following tissue injury, exposure to bacterial endotoxins, or inflammatory cytokines.[6][7][9] The primary ligands for B1R are the carboxypeptidase metabolites of kinins, des-Arg⁹-bradykinin (DABK) and des-Arg¹⁰-kallidin.[5][9] This inducible expression pattern means that B1R's role is predominantly in the progression and maintenance of chronic inflammation and associated pathologies, making it a highly specific target for therapeutic intervention.[4]

Molecular Mechanisms of B1 Receptor Induction

The upregulation of the B1R is a tightly regulated process, occurring primarily at the level of gene transcription.[11][14]

Key Inducing Stimuli

A variety of pro-inflammatory mediators can trigger the expression of the B1R gene (BDKRB1).

-

Bacterial Products: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of B1R in numerous tissues and cell types.[5][6][7][13]

-

Pro-inflammatory Cytokines: The cytokine network is intimately linked to B1R expression.[9] Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) are major drivers of B1R upregulation.[5][6][7][15]

-

Growth Factors: In sensory neurons, neurotrophins such as glial cell line-derived neurotrophic factor (GDNF) have been shown to potently upregulate functional B1R expression.[16]

Transcriptional Control

The induction of the BDKRB1 gene is controlled by specific transcription factors that bind to regulatory elements in its promoter region.

-

NF-κB (Nuclear Factor-kappaB): The B1R gene promoter contains a binding site for NF-κB, which plays a critical regulatory role.[5] Inflammatory stimuli like LPS, IL-1β, and TNF-α activate signaling cascades that lead to the translocation of NF-κB into the nucleus, where it drives B1R gene expression.[6][7][8] Blockade of NF-κB translocation has been shown to prevent the functional and molecular upregulation of B1 receptors.[6][7]

-

AP-1 (Activator Protein-1): Studies have identified a powerful enhancer element in the B1R gene promoter that is essential for its activity. This enhancer contains a binding motif for the AP-1 transcription factor, which is a critical regulator for the enhancer's activation.[17]

-

Other Regulatory Elements: The promoter region also contains positive and negative regulatory elements that contribute to the cell-type-specific and tightly controlled expression of the receptor.[17]

The logical workflow from an inflammatory stimulus to the expression of functional B1R is illustrated below.

B1 Receptor Signaling Pathways

Upon induction and expression on the cell surface, B1R is a fully functional GPCR. Its activation by des-Arg-kinins initiates intracellular signaling cascades that mediate its pro-inflammatory effects.

Canonical Gαq/11 Pathway

The B1R primarily couples to G proteins of the Gαq/11 family.[10][18] This coupling initiates a canonical signaling pathway:

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Mobilization: IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol.[10][11][18] This increase in intracellular calcium is a hallmark of B1R activation.

-

Protein Kinase C (PKC) Activation: DAG, along with the elevated Ca²⁺ levels, activates PKC, which then phosphorylates various downstream targets to elicit cellular responses.

Downstream Cellular Responses

The activation of the Gαq/11 pathway leads to several key pathophysiological outcomes:

-

Prostaglandin and Nitric Oxide Release: B1R activation in endothelial cells stimulates the production of vasodilatory and pro-inflammatory mediators like prostaglandins and nitric oxide (NO).[10][18]

-

Neutrophil Chemotaxis: The receptor has been shown to induce the migration of neutrophils, contributing to the inflammatory infiltrate at a site of injury.[10][18]

-

Complement Activation: Recent evidence indicates that B1R signaling on endothelial cells can trigger the activation of the complement system, further amplifying the inflammatory response.[10][18][19]

A diagram of the core B1R signaling cascade is provided below.

Lack of Desensitization

A crucial feature of B1R is its resistance to agonist-induced internalization and desensitization.[10][11] Unlike B2R and many other GPCRs, B1R does not readily uncouple from its G protein or get removed from the cell surface after activation. This results in prolonged intracellular signaling, which contributes significantly to its role in chronic inflammatory and pain states.[10][11]

Quantitative Data on B1 Receptor Induction and Function

The following tables summarize quantitative data from various studies, illustrating the dynamics of B1R induction and the potencies of its ligands.

Table 1: Time-Course of B1 Receptor Induction by Inflammatory Stimuli

| Tissue / Cell Type | Inducing Stimulus | Parameter Measured | Time Point | Observation | Citation(s) |

|---|---|---|---|---|---|

| Rat Coronary Circulation | Endotoxin (LPS) | B1R mRNA Expression | 6 hours | Peak expression observed | [13] |

| Rat Coronary Circulation | Endotoxin (LPS) | Coronary Vasodilation (Response to DABK) | 6 hours | Maximal functional response | [13] |

| Rat Coronary Circulation | Endotoxin (LPS) | Functional Response | 24 hours | Response almost absent | [13] |

| Rat Paw | LPS | B1R mRNA Levels | 1-6 hours | Rapid and sustained increase | [6][7] |

| Rat Paw | LPS | Functional Upregulation | 1-6 hours | Correlated with mRNA levels | [6][7] |

| Human Lung Fibroblasts | TNF-α (10 ng/mL) | B1R mRNA | 4 hours | Peak induction |[20] |

Table 2: Pharmacological Profile of B1 Receptor Ligands and Antagonists

| Compound | Type | Species/System | Assay | Value (Unit) | Citation(s) |

|---|---|---|---|---|---|

| des-Arg¹⁰-kallidin | Agonist | Human B1R (transfected IMR90SV40 cells) | Binding Affinity (Kd) | 0.5 nM | [11] |

| des-Arg⁹-bradykinin (DABK) | Agonist | Rat Coronary Circulation (ex vivo) | Vasodilation (ED₅₀) | 149.4 pmol | [13] |

| R715 (AcLys-[D-βNal⁷, Ile⁸]desArg⁹-BK) | Antagonist | Human and Rabbit | Functional Assays | Pure antagonist | [21] |

| B9958 (Lys-Lys-[Hyp³, Cpg⁵, D-Tic⁷,Cpg⁸]desArg⁹-BK) | Antagonist | Human and Rabbit | Functional Assays | Pure antagonist |[21] |

Key Experimental Protocols

The study of the inducible B1R relies on a combination of molecular biology, protein biochemistry, and functional pharmacology techniques.

Protocol: Quantification of B1R mRNA by RT-qPCR

This protocol is used to measure the change in B1R gene expression following stimulation.

-

Cell/Tissue Preparation: Culture cells (e.g., fibroblasts, endothelial cells) or harvest tissues from animal models at various time points after treatment with an inducing agent (e.g., LPS, IL-1β).[7][13][14]

-

RNA Extraction: Isolate total RNA from samples using a commercial kit (e.g., TRIzol reagent or column-based kits) according to the manufacturer's instructions. Assess RNA quality and quantity via spectrophotometry.

-

Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, B1R-specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe-based system.

-

Data Analysis: Normalize the B1R expression level to a stable housekeeping gene (e.g., GAPDH, β-actin). Calculate the relative fold change in expression compared to untreated control samples using the ΔΔCt method.

Protocol: Western Blot Analysis of B1R Protein

This method quantifies the amount of B1R protein.

-

Protein Extraction: Lyse cells or homogenized tissues in RIPA buffer containing protease inhibitors to obtain total protein lysates.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-50 µg of protein per sample on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific for the B1R overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software, normalizing to a loading control like β-actin.

Protocol: Functional Calcium Flux Assay

This assay measures the functional response of induced B1 receptors by detecting changes in intracellular calcium.

-

Cell Seeding: Plate cells known to express B1R upon induction (e.g., HEK293 cells transfected with B1R, or primary endothelial cells) in a 96-well or 384-well black-walled, clear-bottom plate.

-